Lithium phenylacetylide

Catalog No.
S611395
CAS No.
4440-01-1
M.F
C8H5Li
M. Wt
108.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium phenylacetylide

CAS Number

4440-01-1

Product Name

Lithium phenylacetylide

IUPAC Name

lithium;ethynylbenzene

Molecular Formula

C8H5Li

Molecular Weight

108.1 g/mol

InChI

InChI=1S/C8H5.Li/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1

InChI Key

GNSLYOGEBCFYDE-UHFFFAOYSA-N

SMILES

[Li+].[C-]#CC1=CC=CC=C1

Synonyms

lithium phenylacetylide

Canonical SMILES

[Li+].[C-]#CC1=CC=CC=C1

The exact mass of the compound Lithium phenylacetylide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lithium phenylacetylide (CAS 4440-01-1) is a pre-formed organolithium reagent utilized as a nucleophilic alkynylating agent in pharmaceutical and advanced materials synthesis . Supplied commercially as a stabilized solution (typically 1.0 M in THF), it provides a direct, scalable route to introduce the phenylethynyl group into electrophiles such as ketones, aldehydes, imines, and Weinreb amides [1]. By offering a standardized, titration-ready molarity, procuring this pre-formed reagent eliminates the operational hazards, stoichiometric uncertainties, and residual byproducts associated with handling pyrophoric bases (e.g., n-butyllithium) required for the in situ deprotonation of phenylacetylene, making it a highly reliable choice for precision C-C bond formation in industrial workflows.

Procurement substitution with in situ generated lithium phenylacetylide or its Grignard analog (phenylethynylmagnesium bromide) often fails due to divergent reactivity profiles and byproduct interference. In situ generation inherently introduces residual strong bases—such as unreacted n-butyllithium or amine byproducts from LDA/LiHMDS—that can trigger competitive enolization, alpha-deprotonation, or degradation in base-sensitive substrates [1]. Furthermore, substituting with the magnesium halide analog alters the nucleophilicity and coordination geometry; Grignard reagents frequently induce unwanted side reactions, such as rapid dehalogenation of α-haloketones, whereas the lithium salt cleanly undergoes 1,2-addition [2]. Consequently, the pre-formed lithium salt is specifically required for chemoselective additions where strict stoichiometric control and specific lithium-chelation transition states are mandatory.

Pre-formed vs. In Situ Generation: Yield & Side-Reaction Mitigation

When synthesizing complex ynolates and utilizing them in cycloadditions, the method of lithium phenylacetylide generation significantly impacts the final yield. Using pre-formed lithium phenylacetylide avoids the introduction of excess strong bases and amine byproducts. Studies demonstrate that utilizing the pre-formed reagent improves cascade yields to 77–84%, whereas in situ generation using n-BuLi or LDA drops yields to 68% and 66%, respectively, due to competitive side reactions [1].

Evidence DimensionReaction yield in base-sensitive [3+2]-cycloaddition cascades
Target Compound DataPre-formed Lithium phenylacetylide (77–84% yield)
Comparator Or BaselineIn situ generation via n-BuLi (68% yield) or LDA (66% yield)
Quantified Difference11–18% absolute yield improvement
ConditionsYnolate formation and subsequent cycloaddition with azomethine imines

Procuring the pre-formed solution prevents base-catalyzed substrate degradation, directly improving batch-to-batch yield consistency in complex syntheses.

Chemoselective Addition to α-Haloketones: Lithium vs. Magnesium

The choice of metal counterion is critical when reacting phenylacetylides with halogenated substrates. While phenylethynylmagnesium bromide (the Grignard analog) and other organomagnesium reagents frequently cause rapid dehalogenation of α-haloketones before addition can occur, lithium phenylacetylide selectively undergoes highly diastereoselective 1,2-addition to form the corresponding epoxide intermediates [1].

Evidence DimensionChemoselectivity in addition to α-haloketones
Target Compound DataLithium phenylacetylide (Clean 1,2-addition and epoxide formation)
Comparator Or BaselineOrganomagnesium reagents / Grignards (Rapid competitive dehalogenation)
Quantified DifferenceExclusive 1,2-addition vs. complete substrate dehalogenation
ConditionsReaction with 2-bromopropiophenone at -78 °C to 20 °C in THF

For substrates with labile halogens, the lithium salt is a necessary procurement choice to ensure successful alkynylation without destroying the starting material.

Controlled Acylation of Weinreb Amides: Kinetic Arrest

Lithium phenylacetylide exhibits specific kinetic behavior during the acylation of Weinreb amides, preventing the over-addition that affects many organometallic reagents. It forms a robust, auto-inhibitory mixed tetramer intermediate that strictly halts the reaction at the mono-addition stage. This precise control delivers the target alkynyl ketone in 90–95% yield at -50 °C, with absolutely no detectable tertiary alcohol byproduct from double addition [1].

Evidence DimensionProduct distribution (mono- vs. double-addition)
Target Compound DataLithium phenylacetylide (90–95% ketone yield, 0% tertiary alcohol)
Comparator Or BaselineStandard highly reactive organometallics (prone to significant tertiary alcohol over-addition)
Quantified DifferenceComplete suppression of double addition
ConditionsReaction with Weinreb amides in 3.0 M THF/pentane at -50 °C for 1.0 h

This kinetic arrest guarantees high-purity ketone synthesis, eliminating the need for costly downstream chromatographic separation of over-alkylated byproducts.

Chemoselective Alkynylation of Halogenated Precursors

Procured for the synthesis of complex epoxides and functionalized propargyl alcohols where Grignard alternatives would cause premature dehalogenation and destroy the substrate [1].

Scalable Synthesis of Ynones via Weinreb Amides

Utilized for converting Weinreb amides to alkynyl ketones, leveraging its specific auto-inhibitory tetrahedral intermediate to strictly prevent tertiary alcohol over-addition [2].

Base-Sensitive Target Synthesis

Selected for reactions—such as ynolate generation or additions to highly enolizable ketones—where the absence of residual n-BuLi or secondary amines (inherent to in situ generation) is critical to maintaining high yields [3].

Stereoselective Propargylamine Production

Employed in nucleophilic additions to imines (often mediated by BF3 etherate) to produce propargylamines, avoiding the variable yields associated with in situ base interference [4].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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